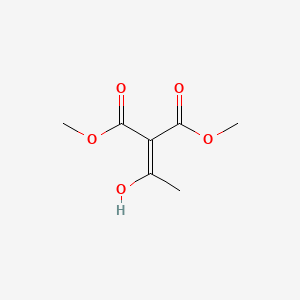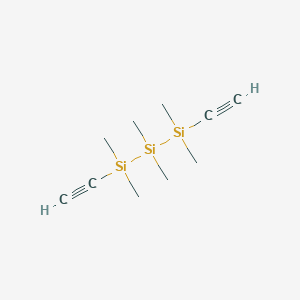
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is an organosilicon compound characterized by the presence of ethynyl groups attached to a trisilane backbone. This compound is notable for its unique structure, which combines the properties of both silicon and carbon-based chemistry, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hexamethyltrisilane with acetylene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. These interactions can result in changes to the physical or chemical properties of the target, such as increased stability or altered reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: Similar trisilane backbone but with chlorine substituents instead of ethynyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains a disiloxane backbone with vinyl groups.
Uniqueness
1,3-Diethynyl-1,1,2,2,3,3-hexamethyltrisilane is unique due to the presence of ethynyl groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and reactivity.
Propiedades
Número CAS |
116161-01-4 |
|---|---|
Fórmula molecular |
C10H20Si3 |
Peso molecular |
224.52 g/mol |
Nombre IUPAC |
bis[ethynyl(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C10H20Si3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h1-2H,3-8H3 |
Clave InChI |
OWLFEQWAPYOAMR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#C)[Si](C)(C)[Si](C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


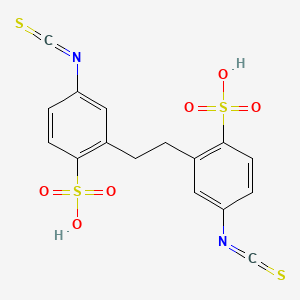
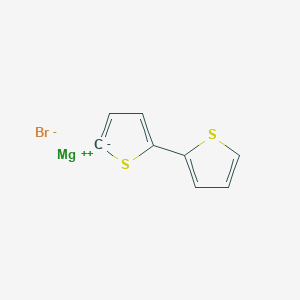
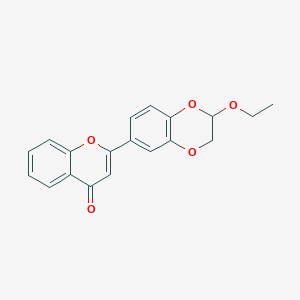
![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
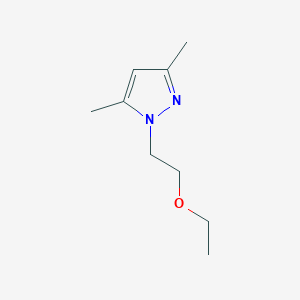
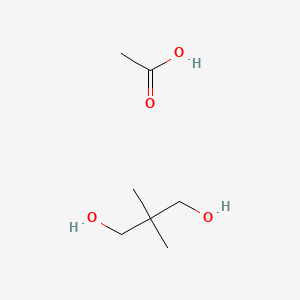
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)
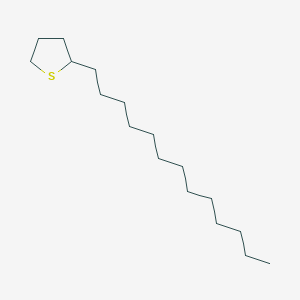
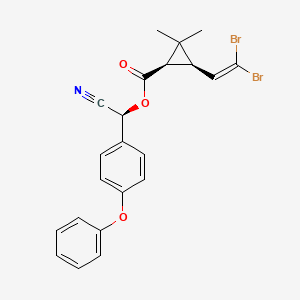
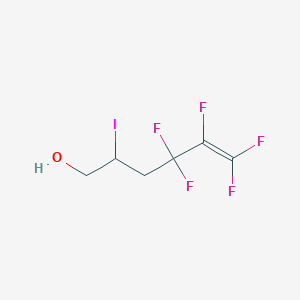
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
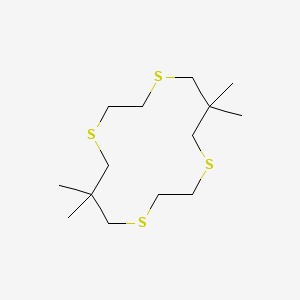
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
